molecular formula C13H16ClN5O3S2 B11416766 5-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11416766
M. Wt: 389.9 g/mol
InChI Key: FGIZDNKAKJHGFG-UHFFFAOYSA-N
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Description

5-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a sulfonyl group, a thiadiazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl group and the thiadiazole ring. The final step involves the formation of the carboxamide group under controlled conditions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the progress and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 5-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-(METHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-(ETHANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-CHLORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C13H16ClN5O3S2

Molecular Weight

389.9 g/mol

IUPAC Name

5-chloro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C13H16ClN5O3S2/c1-4-5-24(21,22)13-15-6-8(14)9(16-13)10(20)17-12-19-18-11(23-12)7(2)3/h6-7H,4-5H2,1-3H3,(H,17,19,20)

InChI Key

FGIZDNKAKJHGFG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)C(C)C)Cl

Origin of Product

United States

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